Aminooxy-PEG3-bromide hydrochloride

PROTAC linker bioconjugation molar mass calculation

Aminooxy-PEG3-bromide hydrochloride (CAS 1895922-73-2) is a heterobifunctional polyethylene glycol (PEG) linker featuring an aminooxy group at one terminus and a bromide group at the other, supplied as the hydrochloride salt form. The compound is characterized by a molecular formula of C8H18BrNO4 (free base) with a molecular weight of 272.14 g/mol, and the hydrochloride salt formulation (C8H19BrClNO4) increases the molecular weight to 308.60 g/mol.

Molecular Formula C8H19BrClNO4
Molecular Weight 308.60 g/mol
Cat. No. B15540719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxy-PEG3-bromide hydrochloride
Molecular FormulaC8H19BrClNO4
Molecular Weight308.60 g/mol
Structural Identifiers
InChIInChI=1S/C8H18BrNO4.ClH/c9-1-2-11-3-4-12-5-6-13-7-8-14-10;/h1-8,10H2;1H
InChIKeyQHQLEGNXUJFVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Aminooxy-PEG3-bromide Hydrochloride: Technical Specifications and Procurement Baseline for PROTAC and Bioconjugation Applications


Aminooxy-PEG3-bromide hydrochloride (CAS 1895922-73-2) is a heterobifunctional polyethylene glycol (PEG) linker featuring an aminooxy group at one terminus and a bromide group at the other, supplied as the hydrochloride salt form [1]. The compound is characterized by a molecular formula of C8H18BrNO4 (free base) with a molecular weight of 272.14 g/mol, and the hydrochloride salt formulation (C8H19BrClNO4) increases the molecular weight to 308.60 g/mol [2]. The hydrophilic PEG3 spacer enhances aqueous solubility, while the aminooxy group enables oxime bond formation with aldehydes and ketones, and the bromide serves as an efficient leaving group for nucleophilic substitution reactions . This compound is primarily positioned as a PROTAC (PROteolysis TArgeting Chimera) linker and as a versatile bioconjugation reagent for attaching biomolecules to surfaces, polymers, or payload molecules [3].

Why Generic Substitution Fails: Critical Differentiators of Aminooxy-PEG3-bromide Hydrochloride in Linker Selection


Procurement decisions for heterobifunctional PEG linkers cannot rely on simple functional-group matching alone, as critical performance variations exist across salt forms, spacer lengths, and protection states. Aminooxy-PEG3-bromide hydrochloride presents a distinct combination of properties that make direct substitution with analogs problematic: (1) the hydrochloride salt formulation differs from the hydrobromide variant in molecular weight and counterion composition, affecting molar calculations and solubility profiles ; (2) the absence of a Boc protecting group on the aminooxy moiety distinguishes it from t-Boc-Aminooxy-PEG3-bromide, eliminating the requirement for acidic deprotection steps while introducing sensitivity to storage conditions that demand near-term usage ; (3) the PEG3 spacer length yields different aqueous solubility and linker flexibility compared to shorter (PEG2) or longer (PEG4+) variants [1]; (4) the bromide leaving group offers distinct reactivity kinetics in nucleophilic substitution compared to alternative halides or sulfonate esters . These parameters are not interchangeable without experimental validation; substituting one linker for another may alter conjugation efficiency, final product solubility, or the pharmacokinetic properties of the resulting bioconjugate.

Aminooxy-PEG3-bromide Hydrochloride: Quantitative Comparator-Based Evidence for Scientific Selection


Molecular Weight and Salt Form Differentiation: Hydrochloride versus Hydrobromide

Aminooxy-PEG3-bromide is commercially available in two distinct salt forms: the hydrochloride (HCl) salt and the hydrobromide (HBr) salt, each with different molecular weights affecting molarity calculations for conjugation reactions. The hydrochloride salt (C8H19BrClNO4) has a molecular weight of 308.60 g/mol, whereas the hydrobromide salt (C8H19Br2NO4) has a molecular weight of 353.05 g/mol [1]. For a typical conjugation reaction requiring 10 mM linker concentration in 1 mL volume, the mass difference is approximately 0.44 mg (3.09 mg for HCl vs. 3.53 mg for HBr) . This 14.4% difference in molar mass, if unaccounted for during procurement and experimental preparation, would introduce equivalent error in stoichiometric calculations for conjugation reactions [2].

PROTAC linker bioconjugation molar mass calculation

Aminooxy Protection Status: Unprotected versus Boc-Protected Functional Workflow Efficiency

Aminooxy-PEG3-bromide hydrochloride contains a free (unprotected) aminooxy group, distinguishing it from the Boc-protected analog t-Boc-Aminooxy-PEG3-bromide (CAS 918132-15-7, MW 372.26 g/mol) [1]. The unprotected form eliminates the requirement for acidic deprotection (typically TFA or HCl/dioxane) prior to conjugation, reducing the synthesis workflow by one distinct chemical step . However, this operational advantage is accompanied by a documented stability constraint: free aminooxy compounds are reported to be 'very reactive and sensitive' and 'cannot be stored for long term' with a specific vendor recommendation for 'immediate use (within 1 week)' . In contrast, the Boc-protected analog t-Boc-Aminooxy-PEG3-bromide offers extended shelf stability under standard storage conditions due to amine protection, enabling long-term inventory maintenance .

PROTAC synthesis ADC linker workflow optimization

Commercial Purity Benchmarking: Standard Reagent Grade versus High-Purity Grade Availability

Aminooxy-PEG3-bromide hydrochloride is commercially supplied at two distinct purity grades across different vendors, with quantifiable implications for procurement decisions. Standard reagent grade material is offered at ≥95% purity by Creative Biolabs, CymitQuimica, and other suppliers, suitable for routine bioconjugation and PROTAC synthesis applications [1]. A higher-purity grade (≥98%) is available from InvivoChem (Catalog V6806), providing a 3 percentage-point purity differential . For a 100 mg procurement, the 95% purity material contains up to 5 mg of unidentified impurities that may include unreacted PEG precursors, halogenated byproducts, or degradation compounds, whereas the 98% material limits impurities to ≤2 mg . This differential becomes particularly consequential in applications requiring precise stoichiometric control, such as antibody-drug conjugate (ADC) linker-payload assembly or PROTAC library synthesis where linker impurities can confound SAR interpretation .

PROTAC linker quality control reproducibility

Aqueous Solubility Quantification: Hydrochloride Salt Form Enables High-Concentration Bioconjugation

The hydrochloride salt form of Aminooxy-PEG3-bromide demonstrates high aqueous solubility critical for bioconjugation reactions performed under physiological or near-physiological conditions. Quantitative solubility data from InvivoChem indicates aqueous solubility in H2O of approximately 100 mg/mL, corresponding to approximately 367.46 mM for the hydrochloride salt (MW 272.14 free base basis) . This solubility value enables the preparation of concentrated stock solutions without requiring organic co-solvents such as DMSO or DMF, which is particularly advantageous for protein and antibody conjugation reactions where organic solvent exposure may compromise biomolecule stability . While direct comparator solubility data for the hydrobromide salt in water is not available in vendor specifications, the hydrochloride salt formulation is noted as being 'specifically selected to ensure ease of handling and solubility in aqueous solutions' . For PROTAC linker applications, this aqueous solubility facilitates direct use in cell-based assays and in vivo formulation development .

bioconjugation aqueous solubility PROTAC formulation

Aminooxy-PEG3-bromide Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


PROTAC Synthesis: Linker Attachment via Bromide Displacement Followed by Oxime Ligation

Aminooxy-PEG3-bromide hydrochloride is positioned for PROTAC (PROteolysis TArgeting Chimera) development, where its heterobifunctional architecture enables sequential conjugation of E3 ligase ligands and target-protein ligands. The standard workflow exploits the bromide leaving group first: nucleophilic substitution with a ligand containing amine, thiol, or hydroxyl functionality installs the first targeting moiety. The free aminooxy group subsequently reacts with an aldehyde- or ketone-modified second ligand to form a stable oxime bond [1]. The high aqueous solubility (100 mg/mL, ~367 mM) of the hydrochloride salt supports the second conjugation step under aqueous conditions compatible with ligand stability . Researchers procuring this linker should implement just-in-time inventory management given the vendor recommendation for use within one week of receipt for unprotected aminooxy compounds . The ≥98% purity grade (InvivoChem V6806) is specifically indicated for PROTAC library synthesis where impurity minimization is critical for SAR interpretation [2].

Antibody-Drug Conjugate (ADC) Linker-Payload Assembly: Flexible PEG3 Spacer for Payload Conjugation

For antibody-drug conjugate (ADC) development, Aminooxy-PEG3-bromide hydrochloride provides a non-cleavable PEG3 linker architecture suitable for attaching cytotoxic payloads to antibody scaffolds. The bromide terminus enables conjugation to payload molecules bearing nucleophilic functional groups (amines, thiols, alcohols), while the aminooxy terminus can be coupled to aldehyde-functionalized antibodies or antibody fragments following controlled oxidation of glycan moieties [1]. The PEG3 spacer length provides intermediate flexibility between shorter PEG2 (less spatial separation) and longer PEG4+ (increased hydrodynamic radius) variants, allowing researchers to tune the distance between antibody and payload . The 14.4% molar mass difference between the hydrochloride (308.60 g/mol) and hydrobromide (353.05 g/mol) salt forms is critical for accurate drug-to-antibody ratio (DAR) calculations during ADC characterization .

Surface Functionalization and Biomolecule Immobilization: Oxime Chemistry for Stable Covalent Attachment

Aminooxy-PEG3-bromide hydrochloride is applicable to surface functionalization workflows requiring stable covalent attachment of biomolecules to solid supports. The bromide group facilitates initial conjugation to surface-bound nucleophiles (e.g., amine-functionalized glass slides, thiol-modified gold surfaces, or hydroxylated polymer substrates), installing the aminooxy-PEG3 handle for subsequent biomolecule capture [1]. The aminooxy terminus then reacts with aldehyde-modified proteins, oligonucleotides, or carbohydrates to form oxime bonds, which exhibit superior hydrolytic stability compared to hydrazone or imine linkages under physiological conditions . The PEG3 spacer reduces non-specific protein adsorption on functionalized surfaces while maintaining sufficient proximity for efficient biomolecule interaction. Procurement of the ≥95% purity grade is typically sufficient for surface chemistry applications where unreacted linker is removed by washing steps .

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